Synthesis of [Isopropyl-(1-phenyl-propyl)-amino]-acetic acid: A Self-Validating Technical Protocol
Synthesis of [Isopropyl-(1-phenyl-propyl)-amino]-acetic acid: A Self-Validating Technical Protocol
Executive Summary
The target compound, [Isopropyl-(1-phenyl-propyl)-amino]-acetic acid , is a sterically encumbered, N,N -dialkylated amino acid derivative. Molecules of this class frequently serve as critical intermediates in the development of active pharmaceutical ingredients (APIs) due to their ability to modulate lipophilicity and target-binding affinity.
Synthesizing a tertiary amine with dual bulky substituents (an isopropyl group and a 1-phenylpropyl group) requires a highly controlled sequence to prevent over-alkylation and manage steric hindrance. This whitepaper outlines a robust, three-step synthetic pathway: Direct Reductive Amination → SN2 N-Alkylation → Saponification .
Mechanistic Rationale & Pathway Design
To ensure high yield and purity, the synthetic route is designed around principles of chemoselectivity and thermodynamic control.
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Step 1: Direct Reductive Amination. The construction of the N -isopropyl moiety is achieved by reacting 1-phenylpropan-1-amine with acetone. Sodium triacetoxyborohydride (STAB, NaBH(OAc)3 ) is utilized as the reducing agent. Unlike sodium borohydride ( NaBH4 ), STAB is exceptionally chemoselective; it reduces the transiently formed imine much faster than it reduces the starting ketone (acetone)[1][2]. Furthermore, STAB avoids the severe toxicity and stringent pH requirements associated with sodium cyanoborohydride ( NaBH3CN )[3].
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Step 2: SN2 N-Alkylation. The resulting secondary amine is alkylated using ethyl bromoacetate. Because the amine is sterically hindered, a highly reactive electrophile (an α -bromo ester) is required. Potassium carbonate ( K2CO3 ) in N,N -dimethylformamide (DMF) acts as a mild, non-nucleophilic base to scavenge the hydrobromic acid byproduct, preventing amine protonation and driving the reaction to completion[4][5].
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Step 3: Ester Hydrolysis. The ethyl ester protecting group is removed via base-catalyzed saponification using lithium hydroxide (LiOH) in a biphasic THF/water system. LiOH is preferred over harsher bases to ensure a clean conversion, followed by precise acidification to isolate the zwitterionic amino acid[4].
Synthetic workflow for[Isopropyl-(1-phenyl-propyl)-amino]-acetic acid.
Step-by-Step Experimental Protocols
Every protocol described below functions as a self-validating system , incorporating specific analytical checkpoints that must be met before proceeding to the subsequent phase.
Step 1: Direct Reductive Amination
Objective: Synthesis of N -isopropyl-1-phenylpropan-1-amine.
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Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-phenylpropan-1-amine (1.0 equiv, 10.0 mmol) and acetone (1.2 equiv, 12.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).
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Imine Formation: Stir the mixture at room temperature ( 20−25∘C ) for 30 minutes to allow the pre-equilibrium formation of the ketimine.
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Reduction: Add sodium triacetoxyborohydride (1.5 equiv, 15.0 mmol) portion-wise over 15 minutes to control mild exotherms[1]. Stir the opaque suspension at room temperature for 12 hours.
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Workup: Quench the reaction by carefully adding saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with dichloromethane (DCM, 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
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Validation Checkpoint:
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TLC: (Hexane/EtOAc 4:1) Confirm the disappearance of the primary amine spot (ninhydrin active, deep purple) and the appearance of a new, higher Rf secondary amine spot.
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1H NMR ( CDCl3 ): Confirm the presence of a distinct septet ( δ∼2.8 ppm) and a doublet ( δ∼1.0 ppm, 6H) corresponding to the newly installed isopropyl group.
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Step 2: SN2 N-Alkylation
Objective: Synthesis of Ethyl [isopropyl-(1-phenyl-propyl)-amino]-acetate.
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Preparation: Dissolve the crude N -isopropyl-1-phenylpropan-1-amine (1.0 equiv, ∼8.5 mmol) in anhydrous DMF (20 mL).
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Base Addition: Add finely powdered anhydrous potassium carbonate ( K2CO3 , 2.0 equiv, 17.0 mmol) and stir for 10 minutes[5].
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Alkylation: Introduce ethyl bromoacetate (1.2 equiv, 10.2 mmol) dropwise via syringe.
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Heating: Equip the flask with a reflux condenser and heat the mixture to 60∘C for 18 hours. The elevated temperature is necessary to overcome the steric hindrance of the secondary amine[4].
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Workup: Cool to room temperature and dilute with distilled water (50 mL). Extract with ethyl acetate (EtOAc, 3×30 mL). Wash the combined organic layers extensively with water ( 3×30 mL) and brine (30 mL) to remove residual DMF. Dry over MgSO4 and evaporate. Purify via flash column chromatography if necessary.
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Validation Checkpoint:
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LC-MS: Confirm the mass shift corresponding to the addition of the −CH2COOCH2CH3 mass (+86 Da to the parent amine).
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1H NMR ( CDCl3 ): Verify the appearance of an ethyl ester quartet ( δ∼4.1 ppm, 2H) and triplet ( δ∼1.2 ppm, 3H), alongside a singlet ( δ∼3.3 ppm, 2H) for the α -amino acetate protons.
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Step 3: Saponification and Acidification
Objective: Synthesis of[Isopropyl-(1-phenyl-propyl)-amino]-acetic acid.
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Preparation: Dissolve the purified ethyl ester (1.0 equiv, ∼6.5 mmol) in a 3:1 mixture of THF and distilled water (24 mL total).
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Hydrolysis: Add lithium hydroxide monohydrate ( LiOH⋅H2O , 3.0 equiv, 19.5 mmol) in one portion. Stir the biphasic mixture vigorously at room temperature for 4 hours[4].
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Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF, leaving a basic aqueous solution.
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Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while monitoring the pH. Adjust the pH to ∼4.0 (the estimated isoelectric point of the amino acid) to induce precipitation of the zwitterionic product.
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Isolation: Extract the precipitated product into DCM ( 3×20 mL) or collect via vacuum filtration if it forms a stable solid. Dry and concentrate to yield the final target compound.
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Validation Checkpoint:
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IR Spectroscopy: Ensure the appearance of a broad O-H stretch ( 2500−3300 cm−1 ) and a strong carboxylic acid C=O stretch ( ∼1710 cm−1 ).
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1H NMR ( DMSO−d6 ): Confirm the complete disappearance of the ethyl ester quartet and triplet signals.
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Quantitative Data & Yield Analysis
The following table summarizes the optimized reaction parameters, stoichiometric ratios, and expected yields for the three-step sequence.
| Step | Reaction Type | Key Reagents | Equivalents | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Reductive Amination | Acetone, NaBH(OAc)3 , DCE | 1.2 / 1.5 | 20–25 | 12 | 85–90 |
| 2 | SN2 N-Alkylation | Ethyl bromoacetate, K2CO3 , DMF | 1.2 / 2.0 | 60 | 18 | 75–80 |
| 3 | Ester Saponification | LiOH⋅H2O , THF/ H2O , HCl | 3.0 | 20–25 | 4 | > 90 |
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry (Harvard / ACS).
- "Reductive Amination, and How It Works." Master Organic Chemistry.
- "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride." ACS Omega.
- "A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia." National Center for Biotechnology Information (NCBI / PMC).
- Woulfe, S. R., & Miller, M. J. "Synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids. A new class of heteroatom-activated beta-lactam antibiotics." Journal of Medicinal Chemistry (PubMed).
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids. A new class of heteroatom-activated beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
